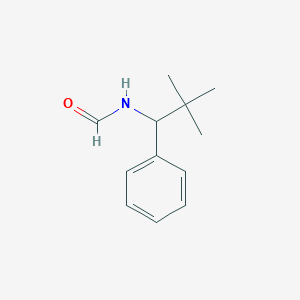
N-(2,2-Dimethyl-1-phenylpropyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyl-1-phenylpropyl)formamide is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an organic group. It is characterized by the presence of a phenyl group attached to a dimethylpropyl chain, which is further connected to a formamide group.
准备方法
The synthesis of N-(2,2-Dimethyl-1-phenylpropyl)formamide can be achieved through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-phenylpropanol with formic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to promote the formation of the formamide group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
化学反应分析
N-(2,2-Dimethyl-1-phenylpropyl)formamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(2,2-Dimethyl-1-phenylpropyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of formamide derivatives on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2-Dimethyl-1-phenylpropyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The phenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins or enzymes .
相似化合物的比较
N-(2,2-Dimethyl-1-phenylpropyl)formamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide functionality.
N,N-Dimethylacetamide (DMAc): Another solvent with similar properties but a different alkyl group.
N-Phenylformamide: A simpler formamide derivative with a phenyl group but lacking the dimethylpropyl chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to other formamide derivatives.
生物活性
N-(2,2-Dimethyl-1-phenylpropyl)formamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1-phenylpropan-1-amine with formic acid or its derivatives. The process can be optimized to yield high purity and yield through various synthetic routes. For example, the use of catalytic conditions can enhance the efficiency of the reaction.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism behind this activity often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on certain enzymes. For instance, it has demonstrated potential as an inhibitor of butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for this inhibition provide insights into its potency compared to established inhibitors.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies have shown that it possesses activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines when compared to control groups.
- Enzyme Inhibition : Another research effort focused on the compound's interaction with BChE and found that it effectively inhibited enzyme activity, providing a basis for further exploration in neurodegenerative disease models.
- Antimicrobial Testing : Laboratory tests confirmed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its versatile application in medicinal chemistry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-(2,2-dimethyl-1-phenylpropyl)formamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11(13-9-14)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,13,14) |
InChI 键 |
XSSMCMZEOKJTPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CC=CC=C1)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















